molecular formula C10H10ClN3 B13260864 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13260864
M. Wt: 207.66 g/mol
InChI Key: NILLVOYJYLUZIU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chlorophenyl group at the first position and a methyl group at the fifth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate biochemical pathways, leading to therapeutic effects such as anticonvulsant activity .

Comparison with Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the chlorophenyl group.

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern.

Uniqueness: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine is unique due to the specific positioning of the chlorophenyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C10H10ClN3/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3

InChI Key

NILLVOYJYLUZIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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